molecular formula C11H14N2O4S B2562840 3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1218613-05-8

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2562840
CAS No.: 1218613-05-8
M. Wt: 270.3
InChI Key: GKAZKNBQCBOZBX-UHFFFAOYSA-N
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Description

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features both oxazole and thiazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps. One common approach is to start with the preparation of 3-ethyl-5-methyl-1,2-oxazole-4-carbonyl chloride, which is then reacted with a thiazolidine derivative under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines or thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile involved .

Scientific Research Applications

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid is unique due to its combination of oxazole and thiazolidine rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

3-(3-Ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 1218613-05-8) is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C11H14N2O4SC_{11}H_{14}N_{2}O_{4}S, with a molecular weight of approximately 270.30 g/mol. The compound features a thiazolidine ring, which is known for its biological relevance, particularly in medicinal chemistry.

Mechanisms of Biological Activity

  • Antioxidant Properties :
    • Thiazolidine derivatives have been shown to exhibit antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases related to oxidative damage.
  • Cytotoxic Effects :
    • Preliminary studies indicate that thiazolidine derivatives may possess cytotoxic effects against various cancer cell lines. The presence of the thiazolidine ring enhances the interaction with cellular targets, potentially leading to apoptosis in malignant cells.
  • Anti-inflammatory Activity :
    • Compounds containing thiazolidine structures have been implicated in anti-inflammatory pathways, suggesting their utility in treating inflammatory diseases.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 (µg/mL)Observations
Sayed et al. (2019)Jurkat Cells< 2.00Significant apoptosis observed
Djenkolic Acid StudyHepG2 Cells1.61 ± 1.92Indicated potential anti-cancer properties

These findings suggest that the compound may be effective against certain types of cancer and could be explored further for therapeutic applications.

In Vivo Studies

Research has also indicated that thiazolidine derivatives can influence metabolic pathways positively. For example, thiazolidine-4-carboxylic acid has been shown to enhance liver function and reduce toxicity in animal models .

Case Studies

  • Clinical Application in Liver Diseases :
    • Thiazolidine derivatives have been used clinically in Europe for over two decades for treating liver diseases and gastrointestinal disturbances. Studies suggest that these compounds can revitalize biochemical variables associated with aging and liver function .
  • Oxidative Stress Defense :
    • A study on Entamoeba histolytica demonstrated that thiazolidine derivatives could enhance growth and reduce intracellular reactive oxygen species (ROS), indicating their role as protective agents against oxidative stress .

Properties

IUPAC Name

3-(3-ethyl-5-methyl-1,2-oxazole-4-carbonyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-3-7-9(6(2)17-12-7)10(14)13-5-18-4-8(13)11(15)16/h8H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKAZKNBQCBOZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)N2CSCC2C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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